molecular formula C15H13N3 B10905240 4-(3-Phenyl-1H-pyrazol-1-yl)aniline

4-(3-Phenyl-1H-pyrazol-1-yl)aniline

Cat. No.: B10905240
M. Wt: 235.28 g/mol
InChI Key: MXDSEAGAXUYIRD-UHFFFAOYSA-N
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Description

4-(3-Phenyl-1H-pyrazol-1-yl)aniline is a heterocyclic compound that features a pyrazole ring attached to a phenyl group and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Phenyl-1H-pyrazol-1-yl)aniline typically involves the reaction of 3-phenyl-1H-pyrazole with aniline under specific conditions. One common method includes the use of a catalyst such as palladium on carbon in the presence of a base like potassium carbonate. The reaction is usually carried out in a solvent such as dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(3-Phenyl-1H-pyrazol-1-yl)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the nitro group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Halogenated derivatives and other substituted products.

Scientific Research Applications

4-(3-Phenyl-1H-pyrazol-1-yl)aniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Phenyl-1H-pyrazol-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases or modulate receptor signaling pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-Phenyl-1H-pyrazole: Lacks the aniline moiety but shares the pyrazole core.

    4-(3-Phenyl-1H-pyrazol-1-yl)benzenesulfonamide: Contains a sulfonamide group instead of an aniline moiety.

    1-Phenyl-3-(4-aminophenyl)pyrazole: Similar structure but with different substitution patterns.

Uniqueness

4-(3-Phenyl-1H-pyrazol-1-yl)aniline is unique due to its specific combination of a pyrazole ring, phenyl group, and aniline moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H13N3

Molecular Weight

235.28 g/mol

IUPAC Name

4-(3-phenylpyrazol-1-yl)aniline

InChI

InChI=1S/C15H13N3/c16-13-6-8-14(9-7-13)18-11-10-15(17-18)12-4-2-1-3-5-12/h1-11H,16H2

InChI Key

MXDSEAGAXUYIRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2)C3=CC=C(C=C3)N

Origin of Product

United States

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